Allosamizoline

Descripción

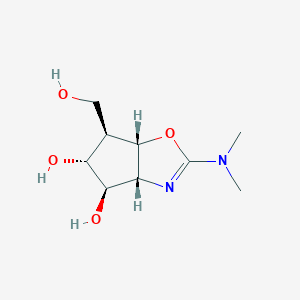

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C9H16N2O4 |

|---|---|

Peso molecular |

216.23 g/mol |

Nombre IUPAC |

(3aR,4R,5R,6R,6aS)-2-(dimethylamino)-6-(hydroxymethyl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole-4,5-diol |

InChI |

InChI=1S/C9H16N2O4/c1-11(2)9-10-5-7(14)6(13)4(3-12)8(5)15-9/h4-8,12-14H,3H2,1-2H3/t4-,5-,6-,7-,8+/m1/s1 |

Clave InChI |

MKJAYSJDHSEFRI-PVFLNQBWSA-N |

SMILES |

CN(C)C1=NC2C(C(C(C2O1)CO)O)O |

SMILES isomérico |

CN(C)C1=N[C@@H]2[C@H]([C@@H]([C@H]([C@@H]2O1)CO)O)O |

SMILES canónico |

CN(C)C1=NC2C(C(C(C2O1)CO)O)O |

Sinónimos |

allosamizoline |

Origen del producto |

United States |

Synthetic Methodologies of Allosamizoline and Its Analogues

Total Synthesis Approaches to (-)-Allosamizoline

The enantioselective synthesis of the naturally occurring (-)-allosamizoline has been accomplished through multiple strategies, frequently employing carbohydrates like D-glucosamine as a chiral starting material to control the stereochemistry of the final product. oup.comtandfonline.comtandfonline.com These syntheses are characterized by their regio- and stereocontrolled construction of the functionalized cyclopentane (B165970) ring system.

Regio- and Stereocontrolled Synthetic Strategies

The stereochemical integrity of the molecule is often controlled by leveraging the existing stereocenters of the starting carbohydrate. For instance, the C-2 to C-4 portion of D-glucosamine can be used to construct the corresponding C-2 to C-4 moiety of the cyclopentane ring in allosamizoline, thereby dictating the stereochemistry. tandfonline.com

Key Methodologies for Cyclopentene (B43876) Core Construction

The formation of the five-membered carbocyclic core of this compound is a critical step in its synthesis, and two principal methods have been effectively employed: Ring-Closing Metathesis and Intramolecular Nitrile Oxide Cycloaddition.

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the construction of the cyclopentene ring in this compound synthesis. capes.gov.brnih.govacs.org In a representative synthesis starting from D-glucosamine, an aldehyde intermediate is first subjected to a Wittig olefination to generate a diene. nih.govingentaconnect.comtandfonline.com This diene then undergoes an RCM reaction to furnish the cyclopentene core. ingentaconnect.com For example, an acrylate (B77674) intermediate can be cyclized smoothly via RCM to yield the corresponding cyclopentene in high yield (88%). nih.govtandfonline.comtaylorandfrancis.com This reaction is often catalyzed by ruthenium-based catalysts, such as the Grubbs catalyst. organic-chemistry.orgorgsyn.org The RCM reaction is advantageous as it forms the cyclic system efficiently, often with the liberation of a volatile byproduct like ethylene, which drives the reaction to completion. organic-chemistry.orgwikipedia.org

| Entry | Starting Material | Key Reagents | Product | Yield | Reference |

| 1 | Acrylate 4 | Grubbs Catalyst | Cyclopentene 5 | 88% | nih.gov, ingentaconnect.com |

An alternative and effective strategy for constructing the functionalized cyclopentane ring system is through an intramolecular nitrile oxide cycloaddition (INOC). oup.comtandfonline.comtandfonline.com This key step allows for the creation of the cyclopentane ring with the desired stereochemistry. oup.comtandfonline.com The synthesis commences with a chiral starting material, such as D-glucosamine, which is converted into a precursor containing both a nitrile oxide (or a precursor like an oxime) and a terminal alkene. tandfonline.com The 1,3-dipolar cycloaddition of the in-situ generated nitrile oxide onto the terminal double bond proceeds to form a bicyclic isoxazoline (B3343090) intermediate. oup.comtandfonline.comtandfonline.com This methodology has been successfully applied to the enantioselective synthesis of (-)-allosamizoline. oup.comtandfonline.com

Ring-Closing Metathesis (RCM) Approaches

Formation of the Oxazoline (B21484) Ring System

The characteristic oxazoline ring of this compound is typically installed via a halocyclization reaction. nih.govingentaconnect.comacs.orgcapes.gov.brnih.gov In a common synthetic sequence, a urea-cyclopentene intermediate is treated with an iodine source, such as N-iodosuccinimide (NIS), to induce cyclization. acs.org This reaction proceeds to form an iodo-oxazoline derivative in good yield. acs.org The oxazoline ring can also be formed through other methods, such as those involving the cyclization of 2-amino alcohols with various functional groups. wikipedia.org

| Entry | Substrate | Reagent | Product | Yield | Reference |

| 1 | Urea-cyclopentene | NIS | Iodo-oxazoline 15 | "very good yield" | acs.org |

Stereoselective Introduction of Hydroxymethyl Functionalities

The final key structural feature of (-)-allosamizoline is the stereoselective placement of the hydroxymethyl group. nih.govingentaconnect.comacs.orgcapes.gov.brnih.gov A common method to achieve this involves a stereoselective alkene radical addition to the previously formed iodo-oxazoline, followed by an alkene isomerization reaction. acs.orgcapes.gov.brnih.gov This sequence of reactions installs the necessary carbon framework with the correct stereochemistry. Subsequent oxidative cleavage, for example, through ozonolysis, of the resulting vinyl group furnishes the desired hydroxymethyl functionality. acs.org

Chiral Starting Materials and Precursors in Synthesis (e.g., D-Glucosamine)

A prevalent strategy in the synthesis of this compound is the chiral pool approach, which utilizes readily available, enantiomerically pure natural products as starting materials. blogspot.com This method is advantageous as the inherent chirality of the starting material can be transferred to the target molecule, often simplifying the synthetic route. blogspot.com

D-glucosamine has been extensively used as a chiral precursor for the enantiospecific synthesis of (-)-allosamizoline. tandfonline.comtandfonline.comoup.comrsc.orgcapes.gov.br In these syntheses, the C-2 to C-4 portion of D-glucosamine is strategically used to construct the corresponding stereocenters in the cyclopentane ring of this compound. tandfonline.com One approach involves converting D-glucosamine into a key aldehyde intermediate through a five-step reaction sequence. nih.gov This is followed by a Wittig olefination to yield an acrylate, which then undergoes a ring-closing metathesis to form the cyclopentene core. nih.gov Further steps, including a halogen cyclization to form the oxazoline ring, lead to the final product. nih.gov Another key transformation is the intramolecular nitrile oxide cycloaddition to construct the functionalized cyclopentane ring system with the correct stereochemistry. tandfonline.comtandfonline.comoup.comjst.go.jp

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to create a specific enantiomer of a chiral molecule. In the context of this compound, several enantioselective methods have been developed.

One notable approach involves the asymmetric desymmetrization of a meso-cyclopentitol derivative. lookchem.com This strategy uses a C2-symmetric bis-sulfoxide as a chiral auxiliary to differentiate between two enantiotopic hydroxyl groups on the meso-cyclopentitol precursor. lookchem.com This key step simultaneously establishes five stereogenic centers. lookchem.com The synthesis begins with the preparation of a meso-diol, which is then subjected to asymmetric benzylation using the chiral auxiliary, followed by a series of transformations including azidation, cyclization, and acetylation to yield the target this compound triacetate. lookchem.com

Another key strategy is the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide to a terminal alkene, which has been successfully employed starting from D-glucosamine to ensure stereocontrol. tandfonline.comtandfonline.comoup.comjst.go.jp

Solid-Phase Synthetic Techniques for this compound and Pseudotrisaccharide Assembly

Solid-phase synthesis has emerged as a rapid and efficient method for the synthesis of oligosaccharides and complex molecules like allosamidin (B1666888) and its analogues. nih.govnih.gov This technique simplifies the purification process, as excess reagents and by-products can be easily removed by filtration. nih.govtandfonline.com

In the context of allosamidin, which contains this compound as a core component, solid-phase synthesis has been successfully applied. nih.govingentaconnect.comingentaconnect.comresearchgate.netresearchgate.net The general strategy involves attaching a suitable building block, such as an this compound-derived acceptor, to a solid support like a Wang resin. tandfonline.comresearchgate.net This is followed by iterative glycosylation reactions with protected sugar donors, such as α-trichloroacetimidate donors of N-acetyl-D-allosamine. nih.govtandfonline.com Subsequent steps include catalytic hydrogenation, acetylation, and deacetylation to afford the final pseudotrisaccharide. nih.govingentaconnect.comingentaconnect.com For instance, the C-3 hydroxyl group of a diol precursor of this compound can be selectively attached to a solid support via a stannylene methodology before proceeding with the assembly of the sugar units. tandfonline.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of various synthetic routes to this compound and its parent compound, allosamidin, have been a subject of considerable research. Different approaches offer distinct advantages and disadvantages.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Chiral Pool Synthesis (from D-Glucosamine) | Utilizes the inherent chirality of the starting material. Key steps can include ring-closing metathesis and intramolecular nitrile oxide cycloaddition. tandfonline.comnih.gov | Enantiospecificity is derived from the starting material. rsc.orgcapes.gov.br | Can involve lengthy reaction sequences; one reported synthesis is 13 steps with a 22% overall yield. nih.gov |

| Asymmetric Desymmetrization | Employs a chiral auxiliary to desymmetrize a meso-intermediate, creating multiple stereocenters in one key step. lookchem.com | Potentially shorter and highly stereocontrolled route. lookchem.com | Requires the synthesis and use of a specific chiral auxiliary. lookchem.com |

| Solid-Phase Synthesis (for Allosamidin) | The this compound core is anchored to a solid support, followed by sequential addition of sugar units. nih.govtandfonline.com | Simplified purification, potential for automation, and rapid assembly of analogues. nih.govtandfonline.comingentaconnect.com | Can have challenges with reaction monitoring and potential for lower yields in some steps compared to solution-phase. |

| Convergent Solution-Phase Synthesis | Pre-synthesized building blocks (e.g., a disaccharide donor and an this compound acceptor) are coupled together. tandfonline.comtandfonline.com | High efficiency in the key coupling step. | May require extensive purification of intermediates and the final product. |

The introduction of metal-catalyzed reactions, such as rhodium-catalyzed oxidative cyclization and ring-closing metathesis, has been shown to improve the efficiency and selectivity of this compound synthesis. nih.govingentaconnect.com The combination of solution-phase and solid-phase techniques, often referred to as solid-liquid phase synthesis, has also been explored to leverage the advantages of both methods. tandfonline.com

Synthesis of this compound Analogues and Derivatives with Modified Structures

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship studies and the development of more potent or selective chitinase (B1577495) inhibitors. Researchers have synthesized various modified structures.

Examples include:

Isomers of this compound : Blattner and colleagues have synthesized new isomers of this compound. nih.gov

Dimeric Allosamidin Analogues : The same research group also reported the synthesis of dimeric allosamidin analogues, which would incorporate modified this compound cores. nih.gov

N,N′-Diacetyl-β-chitobiosyl this compound : This analogue, where a di-N-acetyl-chitobiosyl moiety is attached to the this compound core, was synthesized stereoselectively through the coupling of a disaccharide thioglycoside derivative with an this compound derivative. tandfonline.com This compound showed strong inhibitory activity against insect chitinase. nih.govingentaconnect.com

Chitobiose and Chitotriose Thiazolines : While not direct this compound analogues, these compounds are related pseudotrisaccharides synthesized to mimic the structure of allosamidin and have shown significant chitinase inhibition. nih.govingentaconnect.com

The synthesis of these analogues often employs the same fundamental reactions used for this compound itself, such as glycosylation reactions with modified sugar donors or the use of differently substituted cyclopentane precursors. tandfonline.comnih.gov

Biosynthetic Pathways and Precursors of Allosamizoline

Elucidation of Natural Biosynthesis Routes of the Cyclopentane (B165970) Ring

The foundational building block for the allosamizoline cyclopentane ring has been unequivocally identified as D-glucosamine. nih.govresearchgate.netresearchgate.net Early biosynthetic studies utilizing isotopically labeled precursors, such as [1-¹³C]- and [6-¹³C]-D-glucose, alongside doubly labeled D-[1-¹³C,2-¹⁵N]-glucosamine, confirmed that the entire carbon and nitrogen skeleton of both the N-acetyl-D-allosamine units and the this compound core in allosamidin (B1666888) is derived from D-glucosamine. researchgate.netrsc.orgresearchgate.net

The formation of the five-membered ring involves a sophisticated intramolecular carbon-carbon bond formation. Research indicates that this cyclization occurs between the C-1 and C-5 positions of the D-glucosamine precursor. tandfonline.com This pattern of cyclization, where a hexose (B10828440) sugar is converted into a cyclopentane derivative, is also observed in the biosynthesis of other natural products like pactamycin (B1678277) and bacteriohopanetetrol, suggesting a conserved enzymatic strategy in nature. tandfonline.comacs.org

Investigation of Deuterium-Labeled Precursor Incorporation and Transformation

To unravel the precise mechanism of the cyclopentane ring's assembly, extensive feeding experiments with various deuterium-labeled D-glucosamine and D-glucose molecules have been conducted with Streptomyces cultures. nih.govacs.org The results of these labeling studies have provided critical insights into the bond-forming and bond-breaking events that occur during the transformation.

When the producing organism was fed with [3-²H]- and [4-²H]-D-glucosamine, the deuterium (B1214612) labels were retained and incorporated into the corresponding C-3 and C-4 positions of the final this compound molecule. nih.govacs.org Similarly, a deuterium label at C-1 of D-glucose was also incorporated into C-1 of this compound. nih.govacs.org

Conversely, experiments with [5-²H]- and [6,6-²H₂]-D-glucosamine revealed a different fate for these labels. The deuterium atom at C-5 was completely lost during the biosynthesis. nih.govresearchgate.netacs.org Furthermore, one of the two deuterium atoms at the C-6 position was also stereospecifically removed. nih.govresearchgate.net These specific losses are highly indicative of key enzymatic steps involving oxidation and deoxygenation. The loss of the hydrogen (or deuterium) at C-5 is a crucial clue, pointing towards a deoxygenation event at this position, which is necessary for the formation of the cyclopentane ring from the linear sugar precursor. nih.govacs.org

The following table summarizes the key findings from these deuterium-labeling experiments:

| Labeled Precursor | Deuterium Position in Precursor | Fate in this compound Biosynthesis | Implication |

| [3-²H]-D-glucosamine | C-3 | Incorporated into C-3 | C-3 is not modified in a way that removes the label. |

| [4-²H]-D-glucosamine | C-4 | Incorporated into C-4 | C-4 is not modified in a way that removes the label. |

| [1-²H]-D-glucose | C-1 | Incorporated into C-1 | C-1 is not modified in a way that removes the label. |

| [5-²H]-D-glucosamine | C-5 | Lost | Suggests a deoxygenation step at C-5. |

| [6,6-²H₂]-D-glucosamine | C-6 | One deuterium atom is stereospecifically lost | Suggests oxidation at C-6 to an aldehyde, followed by reduction. |

This table is based on data from feeding experiments conducted to study the biosynthesis of this compound. nih.govresearchgate.netacs.org

Proposed Enzymatic Steps in the Formation of the this compound Core

Based on the evidence from precursor labeling studies, a plausible enzymatic sequence for the formation of the this compound core has been proposed. nih.govacs.org Although the specific enzymes have not yet been isolated and characterized, the chemical transformations they catalyze can be inferred.

The key to the entire process is the proposed formation of an intermediate with a 6-aldehyde group. nih.govtandfonline.comacs.orgsemanticscholar.org This intermediate is believed to be central to both the cyclization and the deoxygenation at C-5. The proposed pathway involves several key enzymatic reactions:

Oxidation: The biosynthesis is thought to initiate with the stereospecific oxidation of the primary alcohol at C-6 of the D-glucosamine precursor to form a 6-aldehyde. This step is consistent with the observed loss of one of the two deuterium atoms at C-6. nih.govacs.org

Aldol Condensation: The newly formed aldehyde at C-6 is then proposed to undergo an intramolecular aldol-type condensation. The enolate, or a related nucleophile, generated from C-1 attacks the electrophilic carbonyl carbon at C-6, forging the crucial C-1 to C-5 bond and closing the cyclopentane ring. acs.org Alternative proposals suggest the carbonyl could form at C-4, facilitating a C-5 to C-1 bond formation. acs.org

Deoxygenation: The loss of the deuterium label from C-5 strongly suggests a deoxygenation event at this position. nih.govacs.org The 6-aldehyde intermediate may play a role in facilitating this removal, possibly through a dehydration mechanism following the cyclization.

Stereochemical Considerations in this compound Biosynthesis

The biosynthesis of this compound is a highly stereocontrolled process. This is most evident in the transformation of the C-6 position of the D-glucosamine precursor. To probe this stereospecificity, feeding experiments were conducted using stereospecifically labeled (6R)- and (6S)-[6-²H₁]-D-glucose. nih.govsemanticscholar.org

This stereochemical outcome provides powerful evidence for the proposed mechanism involving a 6-aldehyde intermediate and highlights the remarkable precision of the enzymes involved in the this compound biosynthetic pathway. nih.govacs.org

Molecular Interactions and Enzymatic Target Engagement

Allosamizoline as a Core Structural Element for Chitinase (B1577495) Inhibition

The inhibitory prowess of allosamidin (B1666888) against family 18 chitinases is largely attributed to its this compound moiety. mdpi.com This pseudotrisaccharide is a potent and competitive inhibitor, with reported inhibition constants (Ki) in the nanomolar range for some fungal chitinases. rcsb.orgnih.gov The this compound ring is the critical component that binds within the active site of the enzyme, specifically at the -1 subsite. pnas.orgresearchgate.net Its structure is remarkably similar to the proposed oxazolinium ion intermediate that forms during the natural chitin (B13524) hydrolysis reaction. researchgate.netrug.nl This structural mimicry is a cornerstone of its inhibitory function, allowing it to bind with high affinity to the enzyme's active site. rcsb.orgnih.gov

Molecular Mechanism of Chitinase Inhibition Mediated by Allosamidin

The inhibition of chitinases by allosamidin is a well-studied process that provides significant insight into the enzyme's catalytic mechanism.

Mimicry of Oxazolinium Transition State Intermediates

The prevailing mechanism for chitin hydrolysis by family 18 chitinases involves substrate-assisted catalysis. nih.govresearchgate.net In this process, the N-acetyl group of the sugar residue at the -1 subsite participates in the reaction, leading to the formation of a positively charged oxazolinium ion intermediate. researchgate.netcazypedia.org The this compound moiety of allosamidin effectively mimics this transient, high-energy intermediate. rug.nlmdpi.com This mimicry allows allosamidin to act as a transition state analog, binding tightly to the active site and blocking the catalytic cycle. rcsb.orgnih.gov

Role of the this compound Moiety in Subsite Occupancy (e.g., -1 Subsite)

X-ray crystallographic studies have unequivocally shown that the this compound unit of allosamidin occupies the -1 subsite within the chitinase active site. pnas.orgresearchgate.net This subsite is where the glycosidic bond cleavage occurs. The binding of this compound at this crucial position physically obstructs the entry and proper positioning of the natural chitin substrate, thereby preventing catalysis. The other sugar residues of allosamidin occupy adjacent subsites, such as -2 and -3, further stabilizing the enzyme-inhibitor complex through additional interactions. utexas.edunih.gov

Catalytic Mechanism of Glycosyl Hydrolase Family 18 Chitinases

Glycosyl Hydrolase Family 18 (GH18) chitinases catalyze the hydrolysis of the β-1,4-glycosidic bonds in chitin with a retaining mechanism, meaning the stereochemistry at the anomeric carbon is preserved. nih.govcazypedia.org The catalytic cycle is initiated by the protonation of the glycosidic oxygen by a conserved glutamate (B1630785) residue, which acts as the catalytic acid. rug.nlcazypedia.org This is followed by a nucleophilic attack from the carbonyl oxygen of the N-acetyl group of the substrate's sugar at the -1 position on the anomeric carbon. researchgate.net This substrate-assisted catalysis leads to the formation of an oxazolinium ion intermediate. researchgate.netcazypedia.org A water molecule, activated by the now deprotonated glutamate (acting as a base), then hydrolyzes the intermediate, resulting in the release of the product and regeneration of the enzyme's active site. nih.gov

Structural Basis of this compound Binding to Chitinases

The structural basis for the potent inhibition of chitinases by allosamidin has been extensively elucidated through X-ray crystallography of enzyme-inhibitor complexes. These studies have provided atomic-level details of the binding mode.

Analysis of X-ray Crystallographic Data for Allosamidin-Enzyme Complexes

X-ray crystallography has been instrumental in elucidating the precise binding mode of allosamidin, and by extension its core this compound unit, within the active site of family 18 chitinases. rcsb.orgrcsb.org High-resolution crystal structures of chitinases from various organisms, including Serratia marcescens and the pathogenic fungus Coccidioides immitis, complexed with allosamidin reveal that the inhibitor binds in the deep substrate-binding cleft. rcsb.orgrcsb.orgtandfonline.com

The this compound moiety, a key structural component of allosamidin, consistently occupies the -1 subsite of the enzyme's active site. rsc.orgpnas.org This position is significant as it is where the catalytic cleavage of the chitin substrate occurs. The structural arrangement of this compound within this subsite allows it to function as a non-hydrolyzable mimic of the proposed oxazolinium ion intermediate that forms during the natural enzymatic hydrolysis of chitin. rsc.orgpnas.orgmdpi.com The cyclopentanoid ring fused with the dimethylaminooxazoline ring system effectively imitates the charge and shape of this transient, high-energy state, leading to potent and stable inhibition of the enzyme. mdpi.comutexas.edunih.gov The binding of allosamidin induces conformational changes in the enzyme, such as the partial closure of the active site tunnel roof, which further stabilizes the enzyme-inhibitor complex. pnas.org

Identification and Role of Key Amino Acid Residues in this compound Recognition (e.g., Asp169, Glu171)

Detailed structural and mutational studies have identified several key amino acid residues within the chitinase active site that are critical for the recognition and binding of this compound. Among the most crucial are two highly conserved acidic residues. In the chitinase from Coccidioides immitis (CiX1), these are Aspartic acid 169 (Asp169) and Glutamic acid 171 (Glu171). utexas.edunih.gov

Glu171 is positioned to act as the general acid/base catalyst in the hydrolytic reaction. utexas.edunih.gov Its role is to protonate the glycosidic oxygen of the chitin substrate, facilitating the departure of the leaving group. pnas.orgutexas.edu

Asp169 plays a distinct but equally vital role in catalysis, specifically through the stabilization of the transition state. utexas.edunih.gov X-ray structures of the CiX1-allosamidin complex show that upon binding of the inhibitor, the side chain of Asp169 rotates to form a direct, stabilizing ion-pair interaction with the positively charged oxazolinium-like ring of the this compound moiety. rcsb.orgutexas.edunih.gov This electrostatic interaction is critical for stabilizing the charge of the reaction intermediate, a role validated by the high affinity of allosamidin, which suggests it is a transition state analog. utexas.edunih.gov Site-directed mutagenesis experiments underscore the importance of these residues; converting either Asp169 or Glu171 to its corresponding amide (D169N or E171Q) effectively abolishes the enzyme's catalytic activity. utexas.edunih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Chitinase Inhibition

Structure-activity relationship (SAR) studies on this compound and its parent compound, allosamidin, have provided critical insights into the chemical features necessary for potent chitinase inhibition. These studies involve the synthesis of various analogs and derivatives and the subsequent evaluation of their inhibitory activities, typically measured as the half-maximal inhibitory concentration (IC₅₀).

A key determinant for strong inhibitory activity is the structure of the this compound ring itself. tandfonline.com Research has shown that a dimethylaminooxazoline or a monomethylaminooxazoline structure is essential for potent inhibition. tandfonline.com The conversion of allosamidin to its demethylallosamidin and didemethylallosamidin analogs demonstrated that the methyl groups on the oxazoline (B21484) nitrogen are important for binding affinity. tandfonline.comevitachem.com

Furthermore, the length of N-alkyl chains attached to the this compound nitrogen strongly influences inhibitory potency. A study systematically replacing the methyl groups with longer alkyl chains found that even a single methylene (B1212753) group difference between N-methyl (demethylallosamidin) and N-ethyl derivatives caused a significant reduction in activity against all tested chitinases. tandfonline.com Derivatives with progressively longer N-alkyl chains showed even weaker activity, highlighting a strict steric requirement at this position. tandfonline.com

Conversely, modifications at other positions of the parent allosamidin molecule can be better tolerated. Acylation of the hydroxyl group at the C-6" position of the terminal allosamine sugar resulted in derivatives that retained relatively high inhibitory activity. tandfonline.com This suggests that this position could be a suitable site for modification to alter properties like solubility or cell permeability without sacrificing core inhibitory function. tandfonline.com

The following table presents IC₅₀ values for allosamidin and several of its derivatives against chitinases from different organisms, illustrating these structure-activity relationships. tandfonline.com

| Compound | Modification | IC₅₀ (µg/mL) vs Bombyx mori Chitinase | IC₅₀ (µg/mL) vs Trichoderma viride Chitinase | IC₅₀ (µg/mL) vs Saccharomyces cerevisiae Chitinase |

| Allosamidin (1) | - | 0.02 | 0.16 | 0.08 |

| Demethylallosamidin (2) | N-monomethyl | 0.10 | 0.16 | 0.04 |

| Didemethylallosamidin (3) | N-unsubstituted | 1.0 | 2.5 | 0.06 |

| N-Ethyldemethylallosamidin (7) | N-ethyl | 1.0 | 2.5 | 0.5 |

| N-Propyldemethylallosamidin (8) | N-propyl | 2.5 | >50 | 1.0 |

| 6"-O-Acetylallosamidin (13) | 6"-O-acetyl | 0.10 | 0.5 | 0.2 |

| 6"-O-Propionylallosamidin (14) | 6"-O-propionyl | 0.10 | 0.5 | 0.2 |

Computational and Theoretical Studies of Allosamizoline

Molecular Docking Simulations of Allosamizoline-Enzyme Complexes

Molecular docking simulations and analysis of crystal structures have provided high-resolution insights into how the this compound moiety interacts with the active site of family 18 chitinases. These studies consistently show that the this compound ring binds to the -1 subsite of the enzyme's catalytic domain, which is the site of glycosidic bond cleavage. nih.govuio.norsc.org

The binding of this compound is characterized by a series of crucial polar and non-polar interactions that anchor it within the active site. A key feature is the formation of ion pairs between the positively charged oxazolinium-like ring of this compound and a conserved pair of acidic residues in the enzyme. utexas.edu For instance, in the fungal chitinase (B1577495) CiX1 from Coccidioides immitis, the side-chains of Asp169 and Glu171 form direct ion pairs with the inhibitor. utexas.edu Similarly, in human acidic mammalian chitinase (AMCase), Asp138 and Glu140 are the key residues, while in Serratia marcescens chitinase B (ChiB), this interaction is mediated by Asp142 and Glu144. pnas.orgnih.gov

Upon binding, these acidic residues often undergo conformational changes. In CiX1, the side-chain of Asp169 rotates significantly (approximately 100°) to facilitate the ion pair formation. utexas.edu In AMCase, Glu140 rotates about 60° to form hydrogen bonds with both Asp138 and the nitrogen atom of the this compound ring. nih.gov

In addition to these electrostatic interactions, hydrogen bonds and hydrophobic contacts further stabilize the complex. Conserved tryptophan residues are frequently involved in stacking interactions with the sugar-like faces of the this compound ring. uio.noutexas.edu The table below summarizes the key interacting residues in various chitinase-allosamizoline complexes as determined from structural and docking studies.

| Enzyme | Origin | Key Interacting Residues in the -1 Subsite | Type of Interaction | Reference(s) |

| ChiB | Serratia marcescens | Asp142, Glu144, Trp97, Trp220 | Ion Pair, Hydrogen Bonding, Hydrophobic Stacking | pnas.org |

| CiX1 | Coccidioides immitis | Asp169, Glu171, Trp131, Trp378 | Ion Pair, Hydrogen Bonding, Non-polar Contacts | utexas.edu |

| AMCase | Human | Asp138, Glu140, Trp99, Tyr141 | Ion Pair, Hydrogen Bonding | nih.gov |

| Hevamine | Hevea brasiliensis (Rubber Tree) | Glu127, Tyr183, Trp255 | Hydrogen Bonding, Ring Current Effects | researchgate.net |

| SpChiD | Serratia proteamaculans | Asp151, Glu153, Trp114, Tyr222, Trp395 | Hydrogen Bonding, Stacking Interaction | uio.no |

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations have been instrumental in understanding the conformational preferences and electronic properties of this compound that are key to its inhibitory activity. These studies confirm that the stability of the this compound ring in the enzyme active site is derived from its strong resemblance to the proposed oxazolinium ion transition state of the chitin (B13524) hydrolysis reaction. biologists.comresearchgate.net

Conformational analysis, often performed using methods like Density Functional Theory (DFT), helps to determine the most stable spatial arrangements of a molecule. koreascience.krrsc.org For this compound and its analogues, these calculations are crucial for comparing their structures to the geometry of the reaction intermediate. In one study focused on designing new inhibitor scaffolds, a conformer analysis was performed using the semiempirical PM6 method. nih.gov The resulting low-energy conformers were analyzed for their dihedral angles, which were then compared to the crystal structure of this compound to ensure the designed molecules could adopt a similar bioactive conformation. mdpi.com The geometry of this compound is characterized by a five-five fused ring system, which presents a specific three-dimensional shape that must be mimicked by potential inhibitors. mdpi.com

Ab initio molecular orbital (MO) calculations have also been used to investigate the binding forces in enzyme-inhibitor complexes. A study on the complex between allosamidin (B1666888) and the plant chitinase hevamine used ab initio methods to analyze the contribution of aromatic residues (Trp255, Tyr183, and Tyr6) to the binding. researchgate.net The calculations, which included examining ring current effects and intermolecular steric compression on the ¹³C chemical shifts of this compound's carbon atoms, concluded that the binding forces are strongest for the this compound moiety of the inhibitor. researchgate.net This highlights the critical role of its specific electronic structure and its interactions, such as hydrogen bonding to residues like Glu127, in achieving potent inhibition. researchgate.net

Molecular Dynamics Simulations of this compound Interactions with Chitinase Active Sites

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between this compound and the chitinase active site, complementing the static picture from molecular docking. These simulations model the movement of atoms over time, offering insights into the stability of the complex, the role of solvent molecules, and the flexibility of both the inhibitor and the enzyme. mdpi.comchemrxiv.org

MD simulations of chitinase-inhibitor complexes have revealed that the binding of a ligand can induce significant changes in the enzyme's flexibility. For example, simulations of Serratia marcescens chitinase A (SmChiA) showed that the enzyme tends to become more rigid upon binding of an inhibitor. uio.no Conversely, substrate binding to chitinase B (ChiB) from the same organism induces several conformational changes, including the movement of tryptophan residues to form a "hydrophobic sandwich" around the substrate and the partial closure of the active site tunnel roof. pnas.org

Simulations can also elucidate the energetic contributions to binding. A study combining MD simulations with thermodynamic analysis of allosamidin binding to a chitinase showed that the conformational entropy change is a dominant factor in the binding process. uio.no Furthermore, MD simulations have been used to understand why certain synthetic inhibitors, designed to be analogues of natural products, exhibit unexpected binding modes. In one such case, simulations revealed that the substitution of an oxygen atom for a sulfur atom in an inhibitor warhead similar to this compound perturbed the molecule's most stable conformation, leading to an atypical interaction with the catalytic residues of a mannanase. rsc.orgrsc.org This highlights the subtle yet critical influence of atomic-level changes on the dynamic behavior of inhibitors within an active site.

In Silico Exploration and Design of Novel this compound-Based Scaffolds

The unique structure of this compound, which effectively mimics a key reaction intermediate, makes it an excellent starting point for the in silico design of novel chitinase inhibitors. nih.gov Computational chemists use the this compound structure as a template to design new scaffolds that retain its key binding features while possessing more favorable synthetic and pharmacokinetic properties. researchgate.netnih.gov

One prominent example involved the design of octahydroisoindolone scaffolds as potential antifungal agents. nih.gov The design process was explicitly based on mimicking the oxazolinium ion intermediate, using the crystal structure of this compound as a geometric reference. nih.govresearchgate.net The researchers proposed new scaffolds consisting of a cyclohexane (B81311) ring fused to a γ-lactam, which electronically mimics the oxazolinium ion. mdpi.com

A crucial step in this process was a detailed conformational analysis. The designed scaffolds were subjected to calculations to find their low-energy conformations. The dihedral angles of these conformations were then compared to those of both the oxazolinium ion and the this compound crystal structure to ensure a geometric match. mdpi.com This ligand-based design approach ensured that the new molecules could present the correct functional groups in the proper spatial orientation to interact with the chitinase active site. The most promising candidates from these in silico screenings were then evaluated using molecular docking simulations to predict their binding affinity and interaction profile with the target enzyme, Aspergillus fumigatus chitinase B1 (AfChiB1). nih.govnih.gov This strategy of using this compound as a blueprint demonstrates the power of computational methods to guide the rational design of new, potentially therapeutic compounds.

Advanced Research Perspectives on Allosamizoline

Development of Next-Generation Synthetic Strategies for Enhanced Efficiency

The total synthesis of allosamizoline is a critical step in the production of allosamidin (B1666888) and its analogues for biological studies. nih.gov Early synthetic routes were often lengthy and produced racemic mixtures, necessitating challenging separations. tandfonline.com Consequently, the development of efficient and stereocontrolled synthetic strategies is an area of active research.

Modern approaches frequently employ D-glucosamine as a chiral starting material to establish the correct stereochemistry of the cyclopentane (B165970) ring. Current time information in Bangalore, IN.tandfonline.com One notable strategy involves an intramolecular nitrile oxide cycloaddition as a key step to construct the functionalized cyclopentane ring system. Current time information in Bangalore, IN.tandfonline.com Another enantiospecific synthesis utilizes the cyclization of a carbon-centered radical onto an oxime ether group to form the cyclopentane core from a carbohydrate derivative. ontosight.ai

Table 1: Comparison of Selected Synthetic Strategies for (-)-Allosamizoline

| Starting Material | Key Synthetic Steps | Overall Yield (%) | Reference(s) |

|---|---|---|---|

| D-Glucosamine | Intramolecular nitrile oxide cycloaddition | Not specified | Current time information in Bangalore, IN.tandfonline.com |

| D-Glucosamine | Cyclisation of a carbon-centred radical onto an oxime ether | Not specified | ontosight.ai |

| Not specified | Ring-closing metathesis, halocyclization, stereoselective alkene radical addition | 22 | nih.govrsc.org |

| Meso-alkenediols | Palladium-catalyzed ionization/cyclization | Not specified | google.com |

Exploration of Alternative Biosynthetic Pathways and Engineering Opportunities

The biosynthesis of this compound has been elucidated through feeding experiments with labeled precursors in Streptomyces species. researchgate.netd-nb.info The carbon skeleton of the cyclopentane ring and the nitrogen atom at C-2 are derived from D-glucosamine. d-nb.infoacs.org The dimethylamino group and the C-2 of the oxazoline (B21484) ring originate from L-methionine and the guanidino group of L-arginine, respectively. d-nb.infoacs.org

The formation of the cyclopentane ring is a particularly intriguing aspect of the biosynthetic pathway. Studies with deuterium-labeled glucose and glucosamine (B1671600) have suggested that the cyclization occurs between C-1 and C-5 of the sugar precursor, likely proceeding through a 6-aldehyde intermediate. nih.govtandfonline.comnih.gov This understanding of the native biosynthetic pathway opens up opportunities for pathway engineering.

Future research could focus on the heterologous expression of the allosamidin biosynthetic gene cluster in more tractable host organisms to improve production yields. tandfonline.com Furthermore, the elucidation of the enzymatic machinery responsible for the key cyclization step could enable the development of in vitro biocatalytic processes for this compound synthesis. Genetic engineering of the biosynthetic pathway could also lead to the production of novel this compound analogues with altered substitution patterns, which could, in turn, be used to generate new allosamidin derivatives with potentially enhanced or novel biological activities. tandfonline.com

Table 2: Precursors for the Biosynthesis of this compound

| This compound Moiety | Precursor | Reference(s) |

|---|---|---|

| Cyclopentane ring & N-2 | D-Glucosamine | d-nb.infoacs.org |

| Dimethylamino group | L-Methionine | d-nb.infoacs.org |

| C-2 of oxazoline ring | L-Arginine (guanidino group) | d-nb.infoacs.org |

Engineering of Chitinases for Modulated or Enhanced this compound Binding Specificity

The this compound moiety of allosamidin plays a crucial role in its inhibitory activity against family 18 chitinases. nih.gov Structural studies have revealed that the this compound unit binds to the -1 subsite of the chitinase (B1577495) active site, acting as a mimic of the proposed oxazolinium ion intermediate formed during chitin (B13524) hydrolysis. nih.govrsc.org This mimicry leads to the tight and specific binding of allosamidin to the enzyme.

The detailed understanding of the interactions between the this compound moiety and the amino acid residues in the chitinase active site provides a basis for protein engineering studies. Site-directed mutagenesis of residues in the -1 subsite could be employed to modulate the binding affinity and specificity for allosamidin and, by extension, the this compound core. For instance, altering the electrostatic or hydrophobic environment of the binding pocket could favor the binding of this compound analogues with different substituents.

Furthermore, engineering chitinases with enhanced affinity for this compound-based inhibitors could have applications in bioremediation or as components of biosensors. Conversely, creating chitinase variants that are insensitive to allosamidin, as has been observed in allosamidin-producing Streptomyces species, could be important for understanding resistance mechanisms and for developing more robust enzymatic processes in the presence of such inhibitors. researchgate.net

Design and Synthesis of this compound-Inspired Molecular Probes for Biochemical Research

This compound-inspired probes could be designed to incorporate photoreactive groups, such as aryl azides or benzophenones, and reporter tags, like biotin (B1667282) or fluorescent dyes. Such probes would enable the identification and characterization of this compound-binding proteins through photoaffinity labeling and subsequent proteomic analysis. The synthesis of these probes would leverage the synthetic strategies developed for this compound itself, with modifications to introduce the desired functionalities.

These molecular tools could be used to investigate whether this compound or its simple derivatives have off-target effects beyond chitinase inhibition. They could also be employed to screen for novel this compound-binding proteins, potentially uncovering new biological pathways and therapeutic targets.

Elucidation of Broader Biological Roles Beyond Chitinase Inhibition through Advanced In Vitro Studies

The vast majority of research on this compound has been in the context of its role as the aglycone of allosamidin, a potent chitinase inhibitor. tandfonline.com However, the question of whether this compound itself possesses significant biological activity remains largely unexplored.

In vitro studies have shown that this compound is only a moderate inhibitor of chitinase A, with a reported IC50 value of approximately 0.2 mM. d-nb.info This is significantly weaker than the potent, low micromolar to nanomolar inhibition observed with the parent compound, allosamidin. This suggests that while the this compound core is essential for anchoring allosamidin in the active site, the sugar moieties are critical for high-affinity binding.

There is currently a lack of substantial evidence from advanced in vitro studies to suggest that this compound has broader biological roles beyond this weak chitinase inhibition. However, the unique chemical structure of this compound warrants further investigation. Systematic screening of this compound and its simple derivatives against a wide range of biological targets could reveal previously unknown activities. For example, compounds with similar cyclopenta[d] Current time information in Bangalore, IN.ontosight.aioxazol structural elements have been investigated for antiviral, antibacterial, and anticancer properties. ontosight.ai The presence of multiple hydroxyl and amino functionalities on the this compound scaffold suggests the potential for interactions with various enzymes and receptors. Future research in this area is needed to fully understand the biological potential of this intriguing aminocyclitol.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Allosamizoline, and how can researchers optimize its stereochemical control?

- Methodological Answer : this compound synthesis is hindered by its complex cyclopentane core and stereochemical precision. Researchers often employ chiral auxiliaries or asymmetric catalysis to control stereochemistry. For example, Nemoto's 2016 formal synthesis (Scheme 187) uses a palladium-catalyzed cyclization to establish the core structure . Optimization involves iterative testing of reaction conditions (temperature, solvent, catalyst loading) and validation via chiral HPLC to confirm enantiomeric excess .

Q. How should researchers approach the characterization of this compound derivatives using spectroscopic techniques?

- Methodological Answer : Comprehensive characterization requires multi-dimensional NMR (¹H, ¹³C, COSY, HSQC) to resolve overlapping signals, particularly in the cyclopentane region. Assignments should be cross-verified with computational methods (DFT-based chemical shift predictions) and compared to literature data . Mass spectrometry (HRMS) and X-ray crystallography are critical for confirming molecular weight and absolute configuration, respectively .

Q. What strategies are recommended for conducting a systematic literature review on this compound's bioactivity?

- Methodological Answer : Use databases like PubMed, SciFinder, and OJOSE to identify primary studies . Apply the PICO framework (Population: target enzymes; Intervention: this compound; Comparison: analogs; Outcome: IC₅₀ values) to structure the review. Critically evaluate study designs for biases (e.g., incomplete dose-response data) and use tools like PRISMA to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme isoforms, buffer pH). Conduct a meta-analysis to normalize data (e.g., convert IC₅₀ values to standardized units) and identify outliers. Use multivariate regression to isolate confounding variables (e.g., temperature, co-solvents) . Replicate key studies under controlled conditions to validate findings .

Q. What experimental designs are optimal for evaluating this compound's enzyme inhibition kinetics?

- Methodological Answer : Employ steady-state kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes. Use a range of substrate concentrations and include positive/negative controls. For time-dependent inhibition, pre-incubate this compound with the enzyme and monitor residual activity over time. Data should be analyzed using nonlinear regression (e.g., GraphPad Prism) to determine Kᵢ and mode of inhibition (competitive, non-competitive) .

Q. How can researchers investigate this compound's interaction with chitinase enzymes at the molecular level?

- Methodological Answer : Combine X-ray crystallography or cryo-EM to resolve binding conformations with molecular dynamics simulations (e.g., GROMACS) to analyze stability. Mutagenesis studies (e.g., alanine scanning) can identify critical residues in the enzyme's active site. Surface plasmon resonance (SPR) provides real-time binding kinetics (kₒₙ/kₒff) for structure-activity relationship (SAR) analysis .

Data Analysis & Reporting Guidelines

Q. How should researchers present contradictory spectral data for this compound analogs in publications?

- Methodological Answer : Clearly tabulate conflicting NMR/HRMS results with annotations explaining potential sources (e.g., solvent polarity, tautomerism). Include raw data in supplementary materials and discuss limitations (e.g., signal overlap in crowded regions). Follow journal-specific formatting for tables (Roman numerals, footnotes) and ensure statistical precision (e.g., report SD/SE with ≤3 significant figures) .

Q. What are the best practices for documenting failed synthetic routes in this compound research?

- Methodological Answer : Report failed attempts in supplementary materials with brief rationales (e.g., low yield, side reactions). Use schematics to highlight problematic steps (e.g., epimerization during cyclization) and propose alternative pathways. Adhere to ethical standards by avoiding selective omission of negative data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.